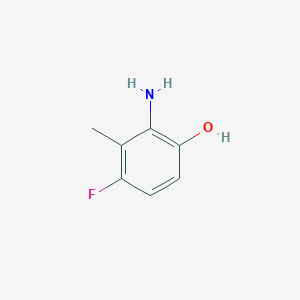

2-Amino-4-fluoro-3-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFMGGDAQVECRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Aminophenols in Organic Synthesis and Materials Science

Fluorinated aminophenols are a class of organic compounds that possess both an amino and a hydroxyl group attached to a fluorine-containing benzene (B151609) ring. This unique combination of functional groups imparts a range of desirable properties that make them valuable in various scientific domains.

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological characteristics. aksci.com Fluorine's high electronegativity and relatively small size can enhance metabolic stability, increase binding affinity to biological targets, and modify the acidity of nearby functional groups. aksci.comdrugbank.com In the context of aminophenols, the fluorine atom can influence the reactivity of the amino and hydroxyl groups, enabling selective chemical transformations.

In organic synthesis, fluorinated aminophenols serve as key precursors for the construction of more complex molecules. The ortho-positioning of the amine and hydroxyl groups in compounds like 2-amino-4-fluorophenol (B1270792) makes them ideal for synthesizing heterocyclic structures such as benzoxazoles and benzoxazines. ossila.com These heterocyclic motifs are prevalent in many biologically active compounds and functional materials.

In materials science, the incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical properties of polymers and other materials. acs.orgsigmaaldrich.com Fluorinated compounds are utilized in the development of high-performance polymers, liquid crystals, and advanced materials for electronics and aerospace applications. acs.org The unique properties of fluorinated materials make them indispensable in many cutting-edge technologies. acs.org

Research Rationale and Scope for Comprehensive Studies on 2 Amino 4 Fluoro 3 Methylphenol

Strategies for Selective Fluorine Introduction into Aromatic Systems

A crucial step in synthesizing this compound is the introduction of a fluorine atom to the aromatic ring. Fluorine's high electronegativity and small size can dramatically influence the final molecule's characteristics. The two main approaches for this are nucleophilic aromatic substitution and electrophilic fluorination.

Nucleophilic Aromatic Substitution Reactions with Fluorinating Agents

Nucleophilic aromatic substitution (SNAr) is a highly effective method for adding fluorine to an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov In this reaction, a leaving group, such as a nitro or chloro group, is replaced by a fluoride (B91410) ion. The choice of fluorinating agent is critical, with potassium fluoride (KF) and cesium fluoride (CsF) being common sources of fluoride ions. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of phase-transfer catalysts can improve reaction efficiency by helping to move the fluoride ion from the solid to the organic phase. A notable development in this area is the deoxyfluorination of phenols via aryl fluorosulfonate intermediates, which can proceed under mild conditions. acs.org

| Fluorinating Agent | Common Leaving Groups | Typical Solvents | Reaction Conditions |

| Potassium Fluoride (KF) | -NO₂, -Cl | DMF, DMSO | High Temperature |

| Cesium Fluoride (CsF) | -NO₂, -Cl | DMF, DMSO | High Temperature |

| Tetramethylammonium fluoride (NMe₄F) | -OSO₂F (from phenol) | Not specified | Mild conditions, often room temperature |

Electrophilic Fluorination Approaches

Electrophilic fluorination provides another pathway for introducing fluorine, especially for electron-rich aromatic systems. wikipedia.org This technique uses reagents that act as an electrophilic fluorine source ("F+"). wikipedia.org Among the most utilized electrophilic fluorinating agents are N-fluorosulfonamides, like N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. wikipedia.orgresearchgate.net These reactions are usually carried out in an inert solvent. The regioselectivity is guided by the existing substituents on the aromatic ring; for phenols, the hydroxyl group directs the incoming electrophile to the ortho and para positions. wikipedia.org However, a significant challenge with phenols is the potential for dearomatization. wikipedia.org

| Type of Reagent | Common Examples | Target Substrates |

| N-F class reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor | Electron-rich aromatic compounds |

| Hypervalent iodine compounds | Iodosylbenzene (in situ with HF) | 1,3-dicarbonyl compounds, aryl-alkyl ketones |

Amination Pathways for Phenolic Compounds

The introduction of an amino group to the phenolic ring is another pivotal step. Reductive amination and transition metal-catalyzed cross-coupling reactions are two prominent methods to achieve this.

Reductive Amination Techniques

Reductive amination is a process that can convert a carbonyl group into an amine through an imine intermediate. wikipedia.org In the context of synthesizing amino phenols, a nitro group is often first introduced to the ring and then reduced to an amino group. The reduction of the nitro group can be accomplished with various reducing agents, including hydrogen gas with a metal catalyst (like palladium on carbon) or metal hydrides such as sodium borohydride (B1222165) in the presence of a transition metal catalyst. masterorganicchemistry.com A one-pot reductive amination can be achieved using sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com

Buchwald-Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction can couple an aryl halide or triflate with an amine. wikipedia.org For aminated phenols, a halogenated phenol (B47542) can be coupled with an ammonia (B1221849) equivalent or a protected amine. organic-chemistry.org The success of this reaction heavily depends on the choice of the palladium catalyst, ligand, and base. wikipedia.org Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. wikipedia.org This method has proven effective for a wide range of amines and aryl halides, including chlorides, bromides, and iodides. wikipedia.orgorganic-chemistry.org

Directed Methylation and Functionalization of the Phenolic Ring

The final functionalization step is the directed methylation of the phenolic ring. The existing substituents—hydroxyl, amino, and fluoro groups—guide the position of the incoming methyl group. Both the hydroxyl and amino groups are ortho-, para-directing, while the fluorine atom is also ortho-, para-directing but deactivating.

A classic method for this is the Friedel-Crafts alkylation, though it can sometimes lead to multiple alkylations and rearrangements. A more controlled method involves using organometallic reagents like organolithium or Grignard reagents with a suitable electrophile. Another strategy is to introduce a formyl group and then reduce it to a methyl group. More recently, late-stage oxidative C(sp³)-H methylation methods have been developed that are compatible with complex molecules like drug scaffolds and natural products. nih.gov These methods can offer high regioselectivity and chemoselectivity. nih.gov

Multicomponent Reactions and One-Pot Synthesis Approaches

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering advantages such as reduced reaction times, lower costs, and minimized waste generation. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous transformations for similar substituted phenols and anilines provide a foundation for potential synthetic routes.

One plausible one-pot approach for converting a precursor like 4-fluoro-3-methylphenol (B1301873) to the target aminophenol is through a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be part of a one-pot process where the phenolic hydroxyl group is first converted into a suitable leaving group, followed by amination. For instance, a general one-pot conversion of phenols to anilines has been developed using 2-bromo-2-methylpropionamide and sodium hydroxide (B78521) in dimethylacetamide. nih.govresearchgate.net This method has proven effective for phenols substituted with electron-withdrawing groups, a characteristic shared by the fluorine atom in the precursor. researchgate.net

Another potential one-pot strategy involves the direct amination of phenols. While challenging, various methods have been explored for this transformation. For example, a one-pot synthesis of N-substituted β-amino alcohols has been achieved from aldehydes and isocyanides, demonstrating the feasibility of constructing amino functionalities in a single step under mild conditions. While not a direct analogue, this highlights the power of one-pot methodologies in synthesizing complex molecules.

The table below illustrates a representative one-pot conversion of a phenol to an aniline (B41778), which could be conceptually applied to the synthesis of this compound from 4-fluoro-3-methylphenol.

| Precursor | Reagents | Solvent | Yield (%) | Reference |

| Phenol | 2-bromo-2-methylpropionamide, NaOH | DMA | 86 | nih.gov |

This table presents a general example of a one-pot conversion of phenol to aniline and does not represent a direct synthesis of this compound.

Furthermore, a one-pot fluoro-de-diazoniation of anilines has been reported, which could be relevant for the synthesis of fluorinated precursors. researchgate.net This process, using tert-butyl nitrite (B80452) and boron trifluoride in an organic medium, avoids the isolation of hazardous diazonium salts. researchgate.net

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and enhance safety. For a compound like this compound, the development of eco-friendly routes would focus on both the synthesis of the final product and its precursors.

Sustainable Precursor Synthesis:

The synthesis of the key precursor, 4-fluoro-3-methylphenol, can be approached from a green chemistry perspective. A notable "greener" route for producing fluoroaromatics involves the use of copper(II) fluoride. researchgate.net This method allows for the direct fluorination of aromatic compounds at high temperatures, with the potential for catalyst recycling, thereby minimizing waste. researchgate.net

The synthesis of the non-fluorinated analogue, 4-amino-3-methylphenol (B1666317), has been reported through environmentally conscious methods. One such method involves the reduction of 4-nitroso-3-methylphenol using iron in an acidic aqueous medium, which is a less hazardous alternative to other reducing agents. google.com A Chinese patent describes a preparation method for 4-amino-3-methylphenol starting from m-cresol (B1676322) via nitrosation followed by catalytic hydrogenation, which is presented as a process with simple work-up and low environmental pollution. google.com

Biocatalysis:

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning perfectly with the goals of green chemistry. researchgate.netresearchgate.net For the synthesis of aminophenols, biocatalytic methods could be employed for either the amination step or the synthesis of precursors. For instance, the biocatalytic synthesis of L-homophenylalanine, a pharmaceutical precursor, highlights the potential of using enzymes for producing chiral amino compounds in an environmentally friendly manner. nih.gov The application of biocatalysis for the synthesis of active pharmaceutical ingredients is a rapidly growing field, with the potential for one-pot reactions and reduced purification needs. nih.gov While specific enzymes for the direct synthesis of this compound have not been identified, the broader advancements in biocatalysis suggest this as a promising area for future research. researchgate.netmanchester.ac.uk

The development of green fluorine chemistry also provides avenues for more sustainable synthetic routes. dovepress.com Recent advances focus on using less hazardous fluorinating agents and developing catalytic systems that operate under milder conditions. dovepress.comeurekalert.orgsciencedaily.com For example, the use of potassium fluoride with a novel activating agent has been reported as a safe, low-cost, and eco-friendly method for the synthesis of sulfonyl fluorides, showcasing the trend towards greener fluorination techniques. eurekalert.orgsciencedaily.com

The following table summarizes some eco-friendly approaches that could be relevant to the synthesis of this compound and its precursors.

| Reaction Type | Key Features | Potential Application | Reference |

| Catalytic Fluorination | Use of recyclable CuF₂ catalyst | Synthesis of 4-fluoro-3-methylphenol | researchgate.net |

| Green Reduction | Use of iron in aqueous media | Synthesis of aminophenol analogues | google.com |

| Biocatalysis | Mild reaction conditions, high selectivity | Synthesis of chiral amino compounds | nih.govnih.gov |

| Green Fluorination | Use of KF with an activating agent | General fluorination reactions | eurekalert.orgsciencedaily.com |

This table provides examples of green chemistry principles applicable to the synthesis of the target compound and its precursors.

Chemical Reactivity and Transformation Studies of 2 Amino 4 Fluoro 3 Methylphenol

Electrophilic Aromatic Substitution Reactivity Profiling

The aromatic ring of 2-Amino-4-fluoro-3-methylphenol is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The methyl group also contributes to this activation, while the fluorine atom has a deactivating inductive effect but can direct ortho-para through resonance.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH2 | 2 | Activating | Ortho, Para |

| -OH | 1 | Activating | Ortho, Para |

| -CH3 | 3 | Activating | Ortho, Para |

| -F | 4 | Deactivating (Inductive) / Activating (Resonance) | Ortho, Para |

Considering the positions of the existing substituents, the most likely sites for electrophilic attack are C5 and C6. The specific outcome of an SEAr reaction would depend on the nature of the electrophile and the reaction conditions. For instance, in reactions with sterically demanding electrophiles, substitution at the less hindered C5 position might be favored. nih.gov

Nucleophilic Reactions at the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are primary sites for nucleophilic reactions.

Acylation and Alkylation Reactions

Both the amino and hydroxyl groups can undergo acylation and alkylation. Selective reaction at one site over the other often requires careful control of reaction conditions or the use of protecting groups. Generally, the amino group is more nucleophilic than the hydroxyl group and will react preferentially under neutral or basic conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would lead to the formation of amides and/or esters.

Alkylation: Alkylation with alkyl halides can occur at both the nitrogen and oxygen atoms. The use of a base is typically required to deprotonate the hydroxyl group to form a more nucleophilic phenoxide.

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound can readily participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.comyoutube.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.comyoutube.com

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and has been applied in the synthesis of various heterocyclic compounds and molecules with specific biological activities. consensus.appcapes.gov.br The general reaction is depicted below:

Figure 1: General scheme for Schiff base formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While this compound itself is not a typical substrate for cross-coupling reactions, it can be converted into a suitable coupling partner. For instance, the hydroxyl group can be transformed into a triflate or nonaflate, which are excellent leaving groups in palladium-catalyzed reactions. organic-chemistry.org Alternatively, the aromatic ring could be halogenated to introduce a coupling site.

Suzuki-Miyaura Coupling: A triflate derivative of this compound could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.gov This reaction is a powerful tool for the synthesis of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate). libretexts.orgwikipedia.org An appropriately modified this compound derivative could undergo this reaction to introduce an alkynyl substituent. nih.govorganic-chemistry.org Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce a vinyl group onto the aromatic ring of a suitably derivatized this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

A summary of potential palladium-catalyzed cross-coupling reactions is provided in the table below:

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Triflate + Organoboron Reagent | Pd(0) catalyst, Base | Biaryl, Substituted Alkene |

| Sonogashira | Aryl/Vinyl Triflate + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Alkyne |

| Heck | Aryl/Vinyl Triflate + Alkene | Pd(0) catalyst, Base | Substituted Alkene |

Oxidation and Reduction Chemistry of the Aminophenol Moiety

The aminophenol moiety is susceptible to oxidation. The ease of oxidation is influenced by the electron-donating groups on the ring. Oxidation can lead to the formation of quinone-imine or quinone species. The specific product will depend on the oxidizing agent and reaction conditions. For example, related aminophenols have been shown to be oxidized by various agents, including purified human hemoglobin. sigmaaldrich.com

Conversely, while the amino and hydroxyl groups are in their reduced forms, the aromatic ring can be reduced under harsh conditions, such as high-pressure hydrogenation. However, selective reduction of the ring without affecting the other functional groups would be challenging.

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems involving multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. For this compound, the primary competition in nucleophilic reactions is between the amino and hydroxyl groups. As mentioned, the amino group is generally more nucleophilic. However, the acidity of the phenolic proton allows for its selective deprotonation under basic conditions, which can enhance the nucleophilicity of the oxygen.

In electrophilic aromatic substitution, the regioselectivity is governed by the combined directing effects of the substituents. The presence of multiple activating groups can lead to a mixture of products unless the reaction conditions are carefully controlled. The fluorine atom's electronic properties can also influence the regiochemical outcome of reactions. rsc.org

In multicomponent reactions, the sequence of bond formation can be directed by the reactivity of the starting materials and the stability of the intermediates. For example, in a Knoevenagel condensation followed by an aromatic nucleophilic substitution, the initial condensation product is often more reactive towards the subsequent substitution. mdpi.com

Spectroscopic and Structural Elucidation Research of 2 Amino 4 Fluoro 3 Methylphenol and Its Derivatized Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a comprehensive analysis of 2-Amino-4-fluoro-3-methylphenol, a suite of NMR experiments would be required.

1H, 13C, and 19F NMR for Proton, Carbon, and Fluorine Environments

A complete NMR characterization would begin with one-dimensional spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments. Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be crucial, offering a sensitive probe into the local electronic environment of the fluorine nucleus and its coupling with neighboring protons and carbons. bachem.com

Table 1: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Aromatic Protons: 6.5-7.5 | d, dd | J(H,H), J(H,F) |

| -NH₂ Protons: 3.5-5.0 | s (broad) | ||

| -OH Proton: 4.5-6.0 | s (broad) | ||

| -CH₃ Protons: 2.0-2.5 | s | ||

| ¹³C | Aromatic Carbons: 110-160 | s, d | J(C,F) |

| -CH₃ Carbon: 15-25 | q | ||

| ¹⁹F | Aromatic Fluorine: -110 to -140 | m | J(F,H) |

| Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental data is not currently available in published literature. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

To definitively assign the signals from the 1D NMR spectra and to elucidate the complete molecular structure, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over 2-4 bonds). This technique would be vital for connecting the different spin systems and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy Analysis (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. For instance, the N-H stretching vibrations of the primary amine group would be expected in the range of 3300-3500 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would appear as a broad band, typically between 3200 and 3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-F stretching vibration would likely appear in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1400-1600 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Phenolic (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

| Note: This table is illustrative. Specific experimental data from FT-IR and Raman spectroscopy for this compound is not available in the literature. |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The precise positions and shapes of the N-H and O-H stretching bands in the FT-IR and Raman spectra would offer insights into the hydrogen bonding networks within the molecule (intramolecular) and between molecules (intermolecular). Shifts to lower frequencies and broadening of these bands are indicative of hydrogen bonding.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic ring. The substitution pattern on the benzene (B151609) ring, including the amino, fluoro, methyl, and hydroxyl groups, would influence the position and intensity of these absorption maxima (λ_max).

Fluorescence spectroscopy could potentially provide further information. If the molecule is fluorescent, its emission spectrum would be characteristic of its electronic structure. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) would be valuable photophysical parameters. The sensitivity of the fluorescence to the solvent environment could also provide information about the nature of the excited state.

Characterization of Electronic Transitions and Chromophores

No specific studies detailing the electronic transitions or identifying the chromophoric groups of this compound were found. To perform such a characterization, researchers would typically employ UV-Visible spectroscopy. The analysis would involve identifying the wavelengths of maximum absorption (λmax) and correlating these to specific electronic transitions within the molecule, such as π→π* and n→π* transitions associated with the benzene ring and its amino, hydroxyl, fluoro, and methyl substituents. The influence of each substituent on the energy and intensity of these transitions would be a key aspect of such a study.

Solvatochromic Behavior Studies

There is no available research on the solvatochromic behavior of this compound. Such studies would involve measuring the UV-Visible absorption spectra of the compound in a variety of solvents with different polarities. The resulting data would be analyzed to understand how the solvent polarity affects the ground and excited states of the molecule, leading to shifts in the absorption maxima (either bathochromic or hypsochromic shifts). This would provide insight into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

While predicted mass spectrometry data exists for related compounds like 2-amino-4-fluoro-3-methylbenzoic acid, specific experimental mass spectrometry studies for this compound, detailing its molecular ion peak and characteristic fragmentation patterns, are not present in the reviewed literature. A typical mass spectrometry analysis would provide the exact mass of the molecular ion, confirming the compound's elemental composition. The fragmentation pattern would reveal the stable and unstable fragments formed upon ionization, offering clues to the compound's structure and the relative strengths of its chemical bonds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

No single-crystal X-ray diffraction data for this compound could be located. This technique is essential for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Without single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles of this compound remain undetermined. This information is fundamental to understanding the molecule's geometry and the steric and electronic effects of the various substituents on the aromatic ring.

Similarly, the absence of single-crystal X-ray diffraction studies means there is no information on the crystal packing and intermolecular interactions of this compound. Studies on related, yet different, fluoro-functionalized imines and other substituted phenols have utilized techniques like Hirshfeld surface analysis to investigate intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and properties of the crystalline material. However, no such analysis has been published for the specific compound .

Computational and Theoretical Investigations of this compound: A Detailed Analysis

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies have been found for the compound this compound.

While the field of computational chemistry frequently employs powerful tools to elucidate the properties of various molecules, it appears that this particular substituted phenol (B47542) has not yet been the subject of published research in this domain. Methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Natural Bond Orbital (NBO) analysis are commonly used to explore molecular structures, electronic properties, and reactivity of chemical compounds. However, the application of these methods to this compound has not been documented in the available scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following outlined sections:

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Fluoro 3 Methylphenol

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Global Reactivity Descriptors)

Future computational studies on 2-Amino-4-fluoro-3-methylphenol would be necessary to generate the specific data required to populate these areas of inquiry. Such research would provide valuable insights into the fundamental chemical and physical properties of this molecule.

Aromaticity Assessment and Nucleus-Independent Chemical Shift (NICS) Calculations

Aromaticity is a fundamental concept in chemistry, denoting a set of properties in cyclic, planar molecules with delocalized π-electrons that lead to enhanced stability. One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. github.ioethz.ch NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane, commonly 1 Å (NICS(1)). github.io Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values close to zero imply a non-aromatic system.

For this compound, the benzene (B151609) ring is the source of its aromaticity. The substituents—amino (-NH₂), fluoro (-F), and methyl (-CH₃)—can modulate this aromaticity through their electronic effects. The amino group is a strong π-electron donor, while the fluorine atom is a σ-electron withdrawing but π-electron donating group. The methyl group is a weak σ-electron donor. The interplay of these substituents influences the electron density distribution within the phenyl ring, which in turn can affect the magnitude of the ring current and thus the NICS values.

Table 1: Illustrative Nucleus-Independent Chemical Shift (NICS) Values (in ppm) This table presents hypothetical data for illustrative purposes, based on general trends observed for substituted aromatic compounds.

| Compound | NICS(0) | NICS(1) |

|---|---|---|

| Benzene | -9.7 | -11.5 |

| Phenol (B47542) | -9.2 | -11.0 |

| Aniline (B41778) | -8.9 | -10.8 |

| Fluorobenzene | -9.5 | -11.2 |

| Toluene | -9.6 | -11.4 |

| This compound | -8.5 | -10.5 |

The expected NICS values for this compound would likely reflect a slight decrease in aromaticity compared to benzene due to the presence of multiple substituents causing some degree of electronic perturbation and potential minor out-of-plane distortions.

Investigation of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible, primarily involving the amino and phenol functional groups. These include the canonical aminophenol form and its iminoketo tautomers. The relative stability of these tautomers is crucial as it can dictate the compound's chemical reactivity and biological activity.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to calculate the relative energies of different tautomers and thus predict their equilibrium populations. The stability of tautomers is influenced by intramolecular factors, such as hydrogen bonding, and external factors like the polarity of the solvent. For instance, polar solvents may preferentially stabilize a more polar tautomer.

Given the lack of specific experimental or computational studies on the tautomerism of this compound, the following table provides a hypothetical representation of the relative stabilities of its potential tautomers in different environments.

Table 2: Illustrative Relative Energies of Tautomers of this compound This table presents hypothetical data for illustrative purposes. The values represent the energy difference (ΔE) in kcal/mol relative to the most stable tautomer.

| Tautomer | Structure | ΔE (Gas Phase) | ΔE (Aqueous) |

|---|---|---|---|

| Aminophenol (Canonical) |  | 0.0 | 0.0 |

| Imino-keto (ortho) | ) | +10.5 | +8.2 |

| Imino-keto (para) | ) | +12.8 | +9.9 |

Generally, for aminophenols, the aminophenol form is significantly more stable than the imino-keto tautomers. The relative energies are expected to be lower in a polar solvent like water due to the stabilization of any charge separation in the tautomeric forms.

Prediction and Analysis of Linear and Nonlinear Optical Properties (Polarizability and Hyperpolarizability)

The interaction of a molecule with an external electric field can induce a dipole moment. The ease with which the electron cloud of a molecule can be distorted by an electric field is described by its polarizability (α). In strong electric fields, such as those from a laser, the response can be nonlinear, which is quantified by the first hyperpolarizability (β). Materials with large hyperpolarizability values are of great interest for applications in nonlinear optics (NLO). scirp.orginoe.ro

Computational chemistry provides a framework to predict these properties. The magnitude of polarizability and hyperpolarizability is strongly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group acts as an electron donor and the fluoro group as an electron withdrawer, which can enhance the molecule's NLO response.

While specific calculations for this compound are not available, we can present illustrative data to compare its potential NLO properties with a standard reference material, urea.

Table 3: Illustrative Predicted Linear and Nonlinear Optical Properties This table presents hypothetical data for illustrative purposes. The values for this compound are estimations based on trends in similar molecules.

| Property | Urea (Reference) | This compound (Illustrative) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 1.37 | ~2.5 |

| Polarizability (α) [10⁻²⁴ esu] | ~5.0 | ~15.0 |

| First Hyperpolarizability (β) [10⁻³⁰ esu] | ~0.37 | ~5.0 |

The presence of both donor (-NH₂) and acceptor (-F) groups on the phenyl ring is expected to result in a significant dipole moment and enhanced polarizability and hyperpolarizability compared to unsubstituted benzene. The illustrative values suggest that this compound could have a notable NLO response, though likely modest compared to dedicated NLO chromophores with stronger donor-acceptor pairs and more extended conjugation.

Applications of 2 Amino 4 Fluoro 3 Methylphenol in Advanced Chemical Sciences

Building Block for the Design of Novel Dyes and Pigments (Focus on Chromophore Structure and Synthesis)

The utility of 2-Amino-4-fluoro-3-methylphenol as a precursor for dyes and pigments is rooted in its ability to form extended conjugated systems, which are the fundamental components of chromophores. A chromophore is the part of a molecule responsible for its color, as it absorbs certain wavelengths of visible light and reflects or transmits others. The color we perceive is the light that is not absorbed. nih.gov

The synthesis of dyes from this compound typically involves the diazotization of its primary amino group. This reaction, usually carried out in the presence of a nitrous acid source (like sodium nitrite (B80452) and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt. This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols, anilines, or naphthols, to form azo dyes. The resulting azo linkage (-N=N-) extends the conjugated π-system, creating a chromophore that absorbs light in the visible spectrum.

The fluorine and methyl substituents on the this compound ring play a crucial role in fine-tuning the properties of the resulting dyes. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, which in turn can shift the absorption maximum (λmax) of the dye, leading to different colors. The methyl group, being electron-donating, also contributes to the electronic properties and can enhance the solubility and stability of the dye molecule.

Below is a table of potential azo dyes that could be synthesized from this compound, illustrating the relationship between the coupling component and the potential color of the dye.

Table 1: Potential Azo Dyes Derived from this compound

| Coupling Component | Chemical Structure of Resulting Dye | Potential Color |

|---|---|---|

| Phenol (B47542) |  |

Yellow |

| N,N-Dimethylaniline |  |

Orange-Red |

| 2-Naphthol |  |

Red-Brown |

| Salicylic Acid |  |

Yellow-Orange |

Utilization in the Synthesis of Specialty Chemicals for Research Purposes

Beyond the realm of dyes, this compound is a valuable starting material for the synthesis of a wide array of specialty chemicals, particularly heterocyclic compounds. The ortho-disposed amino and hydroxyl groups provide a reactive site for condensation reactions with various electrophiles to form five- or six-membered heterocyclic rings.

A significant application is in the synthesis of benzoxazole (B165842) derivatives. The reaction of this compound with carboxylic acids, acid chlorides, or aldehydes can lead to the formation of a benzoxazole ring system. These fluorinated and methylated benzoxazoles are of great interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties. For instance, a related compound, 2-amino-4-fluorophenol (B1270792), is used to synthesize fluorescent benzoxazine (B1645224) derivatives. researchgate.net

The fluorine atom in these specialty chemicals can enhance their metabolic stability and binding affinity to biological targets, a strategy widely used in drug discovery. The methyl group can provide steric bulk and improve solubility in organic solvents, which is advantageous for various research applications.

The synthesis of such specialty chemicals often involves multi-step reaction sequences, where the this compound core provides the foundational structure that is further elaborated to achieve the desired molecular complexity and functionality.

The table below presents some examples of specialty chemicals that could potentially be synthesized from this compound and their potential research applications.

Table 2: Potential Specialty Chemicals Derived from this compound

| Derivative Class | General Structure | Potential Research Application |

|---|---|---|

| Benzoxazoles |  |

Fluorescent probes, potential pharmacophores |

| Schiff Bases |  |

Ligands for metal complexes, catalysts |

| Phenoxazinones |  |

Redox indicators, building blocks for natural product synthesis |

| N-Aryl Amides |  |

Intermediates in drug discovery, materials science |

Future Research Directions and Emerging Trends for 2 Amino 4 Fluoro 3 Methylphenol

Development of Cascade and Domino Reactions for Efficient Synthesis

The development of cascade and domino reactions represents a significant leap forward in the efficient synthesis of complex molecules like derivatives of 2-Amino-4-fluoro-3-methylphenol. These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer substantial advantages in terms of economy and environmental impact by reducing waste, energy consumption, and the need for costly materials. e-bookshelf.de

The concept of domino reactions has been successfully applied to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. iupac.orgwiley.com For instance, the domino Knoevenagel–hetero-Diels–Alder reaction is a powerful tool for creating highly substituted dihydropyrans, which can be further transformed into other valuable molecules. iupac.org This approach allows for the construction of complex molecular architectures from simple starting materials in an efficient manner. iupac.org

Future research in this area will likely focus on designing novel cascade sequences specifically tailored for the synthesis of this compound and its derivatives. This could involve the use of multi-enzyme cascades, which have shown promise in the one-pot synthesis of pharmaceutically relevant compounds from simple precursors. rsc.org The goal is to create more streamlined and sustainable synthetic routes to this important chemical building block. e-bookshelf.deiupac.org

Exploration of Novel Catalytic Transformations Involving the Compound

The unique electronic properties imparted by the fluorine atom in this compound make it an intriguing candidate for novel catalytic transformations. Fluorine's high electronegativity can influence the reactivity and selectivity of catalytic processes. researchgate.net The development of new catalysts, including transition metal catalysts, organocatalysts, and heterogeneous catalysts, is a driving force in advancing catalytic fluorination and other transformations. numberanalytics.com

Recent advancements have seen the use of various metal-based catalysts, such as those involving palladium, copper, and nickel, to facilitate fluorination reactions under mild conditions with high efficiency and selectivity. numberanalytics.com Organocatalysis, using metal-free organic molecules, has also gained traction due to lower toxicity and cost. numberanalytics.com

Future explorations may involve using this compound or its derivatives as ligands in transition metal catalysis or as organocatalysts themselves. The strategic placement of the fluorine atom can modulate the electronic properties of the catalyst, potentially leading to enhanced performance in a variety of organic reactions. researchgate.net For example, fluorinated compounds are being investigated for their potential in energy storage applications and as new radiotracers for medical imaging techniques like positron emission tomography (PET). numberanalytics.com

Integration into Advanced Supramolecular Assemblies and Architectures

The introduction of fluorine into molecules can significantly influence their self-assembly behavior, leading to the formation of stable and robust supramolecular structures. nih.govresearchgate.net The unique properties of fluorinated compounds, including their ability to form specific interactions, make them valuable building blocks for creating complex and functional supramolecular architectures. brighton.ac.uk

Fluorination can enhance the hydrogen bond donor ability of phenolic compounds, which is crucial for the formation of predictable and stable multicomponent networks. brighton.ac.uk This increased efficacy in hydrogen bonding, coupled with the potential for other interactions like C-H···F bonds, allows for the construction of intricate two-dimensional and three-dimensional cocrystals. brighton.ac.uk The "fluorophobic effect," stemming from the combined hydrophobicity and lipophobicity of fluoroalkyl groups, can also drive the segregation and organization of molecules into well-defined structures like vesicles and tubules. researchgate.net

Future research will likely focus on harnessing these properties of fluorinated aminophenols to design novel supramolecular materials with tailored functions. This includes exploring their use in creating nanostructures and soft materials derived from the co-assembly of amino acids with other chemical species. nih.gov The ability to engineer bioinspired materials with specific and tunable functions by incorporating fluorinated amino acids into polypeptide sequences holds significant promise. researchgate.net

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Design

In the context of this compound, AI and ML can be employed to:

Predict the biological activities of its derivatives for various therapeutic targets. nih.gov

Design novel analogs with optimized properties by exploring vast chemical spaces. nih.gov

Optimize synthetic pathways to improve yields and reduce costs. drugtargetreview.com

The continued development of more sophisticated algorithms and the growth of high-quality chemical databases will further enhance the capabilities of AI in predictive chemical design. researchgate.netresearchgate.net

Investigation of this compound in Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical research and industry. The unique properties of fluorinated compounds, including this compound, present opportunities for their application in green chemistry initiatives.

The use of domino reactions in the synthesis of complex molecules is a prime example of a green chemistry approach, as it minimizes waste and energy consumption. e-bookshelf.de Furthermore, the development of biodegradable catalysts and the use of environmentally benign solvents are key aspects of green synthesis. For instance, the synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using a biodegradable nanocomposite catalyst under mild conditions. ajgreenchem.com

Future research will likely focus on:

Developing even more environmentally friendly synthetic routes to this compound and its derivatives.

Exploring its use as a building block for biodegradable polymers and other sustainable materials.

Investigating its potential as a catalyst or ligand in green catalytic processes.

By integrating the principles of green chemistry into the research and development of this compound, the scientific community can contribute to a more sustainable chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.